

Application Note: Analytical Characterization of 3-Bromo-N-(3-fluorophenyl)benzamide

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Compound of Interest

Compound Name:	3-bromo-N-(3-fluorophenyl)benzamide
CAS No.:	206062-09-1
Cat. No.:	B2646782

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H

BrFNO Molecular Weight: 294.12 g/mol

Introduction & Scope

3-bromo-N-(3-fluorophenyl)benzamide is a halogenated benzamide derivative often utilized as a scaffold in the development of positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR5). Its structural rigidity, provided by the amide linker, and the distinct electronic properties of the meta-bromo and meta-fluoro substituents, make it a critical intermediate for Structure-Activity Relationship (SAR) studies.

This guide details the analytical protocols required to establish the identity, purity, and physicochemical properties of this compound. It prioritizes methods that differentiate it from potential regioisomers (e.g., 4-bromo or 4-fluoro variants) and synthetic impurities.

Structural Logic

- Benzoyl Ring (Ring A): Contains a bromine atom at the meta (3) position.

- Aniline Ring (Ring B): Contains a fluorine atom at the meta (3) position.
- Linker: Amide bond (-CONH-), susceptible to hydrolysis under extreme pH.

Physicochemical Profiling

Predicted Properties

Property	Value / Range	Method of Verification
Appearance	White to off-white crystalline solid	Visual Inspection
Melting Point	135 °C – 145 °C (Expected)*	DSC / Capillary MP
LogP	3.8 – 4.2	HPLC (LogP Determination)
pKa	~14 (Amide NH)	Potentiometric Titration
Solubility	DMSO (>50 mM), Methanol (High), Water (Negligible)	Visual Solubility Screen

*Note: Melting points for bis-halogenated benzamides are typically elevated due to intermolecular halogen bonding and

-stacking.

Spectroscopic Identification (Identity)

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural validation. The key challenge is distinguishing the substitution patterns (3-Br vs 4-Br).

Protocol:

H and

F NMR Setup

- Solvent: DMSO-

(Preferred for solubility and amide proton visibility).

- Concentration: 5–10 mg in 0.6 mL.
- Reference: TMS (0 ppm) or residual solvent peak (DMSO: 2.50 ppm).

Analytical Logic & Assignments

The

¹H NMR spectrum is the "fingerprint" for the aniline ring, while the

¹H NMR splitting pattern confirms the meta substitution on both rings.

Nucleus	Shift ()	Multiplicity	Assignment	Coupling Logic ()
H	10.45	Singlet (br)	Amide -NH-	Deshielded by carbonyl
H	8.15	Triplet	Ring A (H2)	Hz (meta coupling to H4/H6)
H	7.95	Doublet	Ring A (H6)	Ortho coupling to H5
H	7.80	Doublet	Ring A (H4)	Ortho coupling to H5
H	7.70	Doublet of Triplets	Ring B (H2')	Coupled to F (large)
H	7.50	Multiplet	Ring A (H5)	Meta-triplet pattern
F	-112.0	Multiplet	Ring B (3-F)	Diagnostic for meta-F aniline

Critical Verification Step: To confirm meta-substitution, look for the triplet-like fine structure of the H₂ proton on the benzoyl ring (due to two meta couplings) and the specific multiplet of the H_{2'} proton on the aniline ring (coupling to F).

Mass Spectrometry (MS)

- Ionization: ESI(+) or APCI(+).
- Key Feature: The Bromine Isotope Pattern.
 - Bromine exists as Br and Br in a ~1:1 ratio.
 - M+H Peak: You will observe two peaks of nearly equal intensity separated by 2 Da.
 - m/z Values: ~294.0 (Br) and ~296.0 (Br).
 - Absence of this 1:1 doublet indicates loss of bromine or incorrect synthesis.

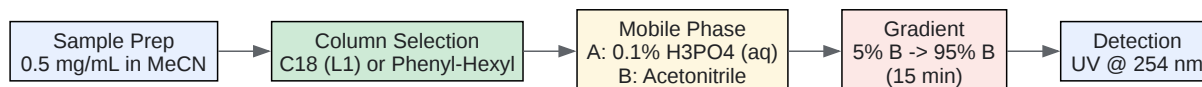
Chromatographic Purity (HPLC/UPLC)

Method Development Strategy

The synthesis (typically 3-bromobenzoyl chloride + 3-fluoroaniline) can yield specific impurities:

- 3-Bromobenzoic acid: Hydrolysis product of the starting material.
- 3-Fluoroaniline: Unreacted starting material.
- Dimer: N,N-bis... (rare, but possible if excess reagent used).

HPLC Protocol (Reverse Phase)



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Figure 1: HPLC Method Development Workflow for Halogenated Benzamides.

Detailed Parameters:

- Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 μ m) or equivalent.
- Flow Rate: 1.0 mL/min.
- Temperature: 30 $^{\circ}$ C.
- Wavelength: 254 nm (primary), 210 nm (impurity check).
- Injection Vol: 5–10 μ L.

Gradient Table: | Time (min) | % Buffer A (0.1% H

PO

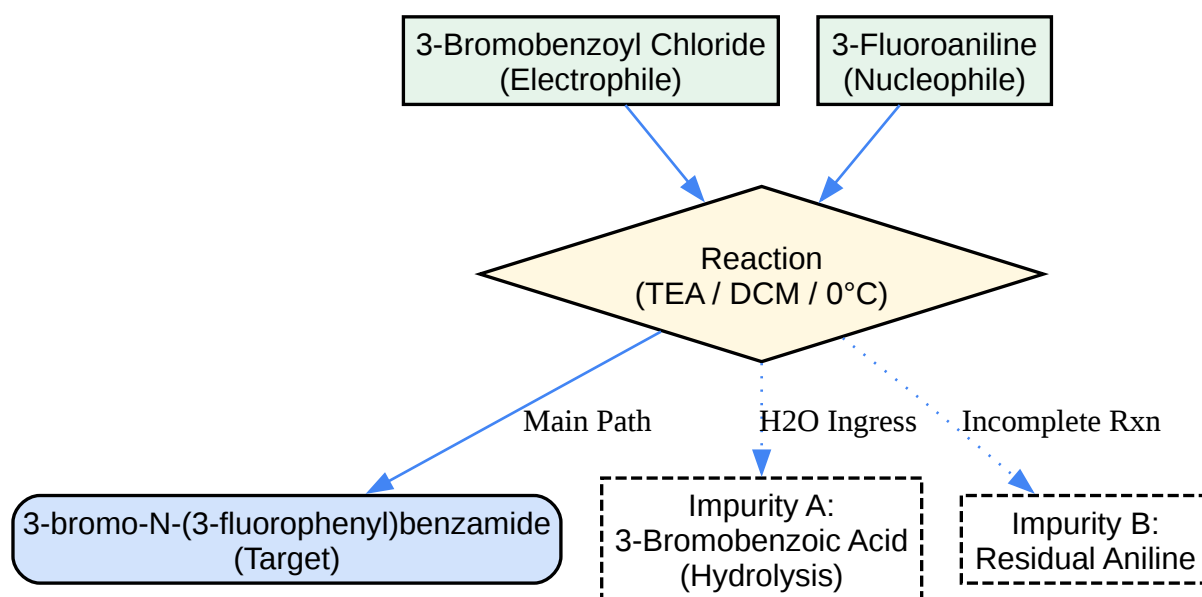
Time (min)	% Solvent B (MeCN)
0.0	95
5.0	95
10.0	95
12.0	95
12.1	95
15.0	95

Retention Logic:

- 3-Fluoroaniline (Polar): Elutes early (~3-4 min).
- 3-Bromobenzoic Acid: Elutes mid-range (pH dependent).
- Target (3-Br-3-F-BA): Elutes late (~9-10 min) due to high lipophilicity (Br + F + Aromatic rings).

Synthesis & Impurity Workflow

Understanding the synthesis is crucial for analytical troubleshooting. The standard Schotten-Baumann or coupling reaction dictates the impurity profile.



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Figure 2: Synthesis pathway highlighting origins of critical analytical impurities.

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